![molecular formula C13H20O B14421671 1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one CAS No. 83467-87-2](/img/structure/B14421671.png)
1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one is an organic compound with a unique bicyclic structure. This compound is known for its distinctive chemical properties and potential applications in various fields of scientific research. The bicyclo[4.1.0]heptane framework is a notable feature, contributing to the compound’s reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) and gold (I) . This method leverages the release of cyclopropyl ring strain to drive the reaction forward. The reaction conditions often include mild temperatures and the presence of coordinating solvents to facilitate the cycloisomerization process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis techniques. This includes optimizing the catalyst concentration, reaction time, and purification processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, with reagents such as Grignard reagents or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- Bicyclo[4.1.0]heptan-2-one
- 3,7,7-trimethylbicyclo[4.1.0]heptan-2-one
- Bicyclo[3.1.0]hexan-2-one
Comparison: 1-(Bicyclo[410]heptan-2-ylidene)-3,3-dimethylbutan-2-one stands out due to its unique combination of a bicyclic framework and a dimethylbutanone moiety
Eigenschaften
CAS-Nummer |
83467-87-2 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
1-(2-bicyclo[4.1.0]heptanylidene)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C13H20O/c1-13(2,3)12(14)8-10-6-4-5-9-7-11(9)10/h8-9,11H,4-7H2,1-3H3 |
InChI-Schlüssel |
URROMGONCQNNMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C=C1CCCC2C1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



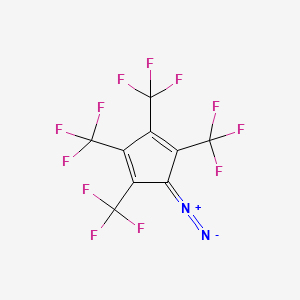

![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)
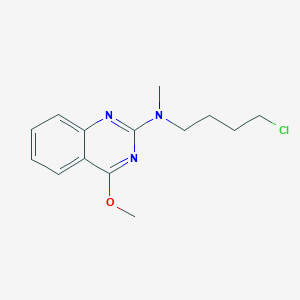
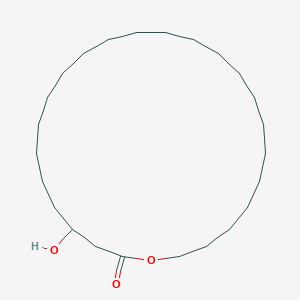



![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-2-ylcyclohex-2-en-1-one](/img/structure/B14421653.png)
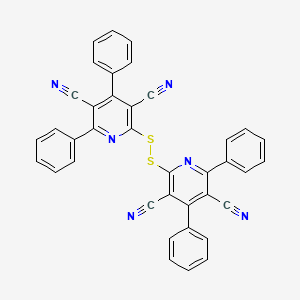
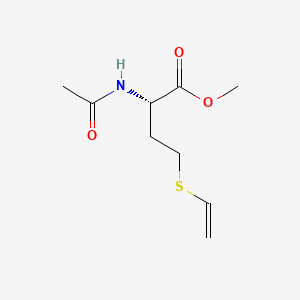
![4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione](/img/structure/B14421672.png)

